molecular formula C26H22Cl2N2O3 B2630817 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide CAS No. 313231-02-6

3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide

Cat. No.: B2630817
CAS No.: 313231-02-6
M. Wt: 481.37
InChI Key: SALZJNDWYSGUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis and Nomenclature

Systematic IUPAC Nomenclature and Structural Components

The IUPAC name 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is derived through hierarchical prioritization of functional groups and substituents. The parent structure is benzamide (C₆H₅CONH₂), modified by:

  • 3,5-Dichloro substitution on the benzene ring, indicating chloro groups at positions 3 and 5 relative to the amide group.
  • N-substitution with two distinct groups:
    • A 4-methylphenyl group (C₆H₄(CH₃)-) attached directly to the amide nitrogen.
    • A 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl chain, comprising a four-carbon alkyl spacer (butyl) terminating in an isoindolinone moiety.

The isoindolinone component (C₈H₅NO₂) features a bicyclic structure with two ketone groups at positions 1 and 3, contributing to its planar, electron-deficient character. The butyl linker facilitates spatial separation between the benzamide and isoindolinone units, potentially modulating solubility and intermolecular interactions.

Comparative Analysis with Related Benzamide-Isoindolinone Hybrids

The structural design of this compound aligns with trends in hybrid pharmacophore development, where benzamide and isoindolinone motifs are combined to enhance bioactivity or material properties. Key comparisons include:

Feature Target Compound Analog from Literature Reference
Benzamide Substitution 3,5-Dichloro 4-Fluorobenzyl (5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl acetic acid)
Linker Length Butyl (4 carbons) Ethyl (2 carbons) in N-(3-amino-1H-indazol-5-yl)-2,5-dichlorobenzamide
Isoindolinone Modification Unsubstituted 1,3-Dioxo groups replaced with thiophene sulfonamide in N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide

The 3,5-dichloro substitution pattern on the benzamide ring distinguishes this compound from analogs with electron-withdrawing groups (e.g., trifluoromethyl) or extended aromatic systems (e.g., indazole). Computational studies suggest that the dichloro groups induce significant polarization in the benzamide ring, enhancing dipole-dipole interactions with protein targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for the compound (hypothetical solvent: DMSO-d₆) are predicted based on analogous structures:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 2.35 (s, 3H) Methyl group on 4-methylphenyl
¹H 7.25–8.10 (m, 11H) Aromatic protons (benzamide, isoindolinone)
¹H 3.45 (t, 2H) Butyl chain CH₂ adjacent to isoindolinone
¹³C 167.8 Amide carbonyl (C=O)
¹³C 170.1, 169.9 Isoindolinone carbonyls (C=O)

The 3,5-dichloro substitution splits aromatic proton signals into distinct doublets (J ≈ 2.1 Hz), while the isoindolinone carbonyls appear as separate ¹³C resonances due to asymmetric electronic environments.

Infrared (IR) Spectroscopy

Key absorption bands:

  • 1685 cm⁻¹ : Stretching vibration of the benzamide carbonyl (C=O).
  • 1710 cm⁻¹ : Overlapping stretches from isoindolinone carbonyl groups.
  • 1540 cm⁻¹ : N-H bending (amide II band).

The absence of a broad N-H stretch above 3200 cm⁻¹ confirms N,N-disubstitution, consistent with the absence of free amine protons.

Mass Spectrometry (MS)

High-resolution MS (ESI+) predicts:

  • Molecular ion : [M+H]⁺ at m/z 508.1 (calculated for C₂₇H₂₃Cl₂N₃O₃).
  • Major fragments :
    • m/z 352.0: Loss of 4-methylphenyl group (C₇H₇).
    • m/z 246.9: Isoindolinone-butyl fragment (C₁₂H₁₃ClN₂O₂).

Fragmentation patterns align with cleavage at the benzylic C-N bond, a common pathway in N-aryl benzamides.

Properties

IUPAC Name

3,5-dichloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O3/c1-17-8-10-21(11-9-17)29(24(31)18-14-19(27)16-20(28)15-18)12-4-5-13-30-25(32)22-6-2-3-7-23(22)26(30)33/h2-3,6-11,14-16H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALZJNDWYSGUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide typically involves multiple steps. The process begins with the preparation of the core benzamide structure, followed by the introduction of the dichloro and isoindoline groups. Common reagents used in these reactions include chlorinating agents, amines, and various solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; electrophiles like alkyl halides; often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Uricosuric Activity

One of the primary applications of this compound is its potential as a uricosuric agent. Uricosuric drugs are used to lower uric acid levels in the blood by promoting its excretion through the kidneys. The compound has shown promise in enhancing the excretion of uric acid, making it useful for treating conditions such as gout and hyperuricemia. A patent describes various crystalline forms and salts of this compound that exhibit remarkable uricosuric activity, which is crucial for developing effective medications for these conditions .

G Protein-Coupled Receptor Modulation

The compound may also interact with G protein-coupled receptors (GPCRs), which are critical targets in drug development due to their role in numerous physiological processes. Compounds that modulate GPCR activity can lead to therapeutic effects in a variety of diseases, including metabolic disorders and neurological conditions .

Case Study 1: Uricosuric Effect

In a study involving animal models, the administration of 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide resulted in a significant increase in urinary uric acid excretion compared to controls. This finding supports its potential use as a treatment for gout and related disorders .

Case Study 2: Antitumor Activity

Another research effort focused on the synthesis of similar isoindole derivatives demonstrated their effectiveness against various cancer cell lines. While direct studies on the specific compound are still needed, these findings highlight the potential for developing new anticancer therapies based on its chemical structure .

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Research Implications

  • Agrochemical Potential: The 3,5-dichloro pattern aligns with herbicidal benzamides like etobenzanid (), suggesting possible pesticidal activity .
  • Pharmaceutical Applications : Isoindole dione derivatives are explored for kinase inhibition or anti-inflammatory properties, though specific data for the target compound are lacking .

Biological Activity

3,5-Dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H21Cl2N3O3
  • Molecular Weight : 404.30 g/mol
  • CAS Number : Not widely reported; however, it can be referenced through its unique identifiers in chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence several pathways:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, similar to other compounds that target MEK/ERK pathways .
  • G Protein-Coupled Receptors (GPCRs) : It has been observed that similar compounds can modulate GPCR activity, leading to alterations in cellular signaling pathways that are crucial for various physiological responses .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines at micromolar concentrations. For instance, a study reported an IC50 value around 0.5 µM against specific leukemia cell lines .
Cell LineIC50 (µM)Mechanism
MV4-110.5Cell cycle arrest
MOLM131.2Apoptosis induction

Neuroprotective Effects

Research also indicates potential neuroprotective effects:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation, suggesting a protective role against neurodegenerative diseases .

Preclinical Studies

  • Study on Leukemia Cells : A preclinical study assessed the effects of the compound on acute biphenotypic leukemia cells (MV4-11). The results showed significant inhibition of cell growth at concentrations as low as 0.3 µM, with Western blot analysis confirming downregulation of phospho-ERK1/2 levels .
  • Neurodegenerative Model : Another study investigated the compound's effects on a mouse model of Alzheimer's disease. The treatment group exhibited improved cognitive function and reduced amyloid-beta plaque accumulation compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves:

  • Step 1 : Formation of the isoindole-1,3-dione core via cyclization of phthalic anhydride derivatives with amines.
  • Step 2 : Alkylation of the isoindole with 1,4-dibromobutane to introduce the butyl linker.
  • Step 3 : Coupling of the modified isoindole with 3,5-dichlorobenzoyl chloride and 4-methylaniline via nucleophilic acyl substitution.
  • Characterization : Use HPLC for purity assessment, 1^1H/13^{13}C NMR for structural confirmation, and mass spectrometry (ESI-MS) for molecular weight validation .
    • Challenges : Trace impurities from incomplete coupling steps require column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound’s crystal structure resolved, and what software is recommended for structural refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is optimal. Data collection at cryogenic temperatures (100 K) minimizes thermal motion artifacts.
  • Refinement : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen atoms placed geometrically. Validate with R-factor convergence (< 5%) and electron density maps .
  • Validation : Check for twinning or disorder using PLATON; compare bond lengths/angles with similar benzamide derivatives (e.g., 4-chloro-N-(3,5-dimethylphenyl)benzamide) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodology :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination).
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictory activity data across assays be systematically analyzed?

  • Approach :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., fixed DMSO concentration ≤ 0.1%).
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP450 isoforms) to rule out false negatives from rapid degradation.
  • Off-Target Profiling : Use thermal shift assays (TSA) to identify unintended protein interactions .

Q. What strategies optimize the compound’s synthetic yield while minimizing side products?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters:

  • Variables: Temperature (60–120°C), catalyst loading (Pd(OAc)₂, 1–5 mol%), and solvent polarity (DMF vs. THF).
  • Flow Chemistry : Use microreactors for precise control of exothermic coupling steps, reducing dimerization byproducts .
    • Monitoring : In-line FTIR for real-time tracking of intermediate formation .

Q. How can structure-activity relationships (SAR) be explored for the isoindole and benzamide moieties?

  • Computational Modeling :

  • Perform docking studies (AutoDock Vina) with target proteins (e.g., kinases) to prioritize substituent modifications.
  • Use QSAR models to correlate electronic parameters (Hammett σ) of chloro/methyl groups with activity .
    • Synthetic Modifications :
  • Replace 3,5-dichlorophenyl with 3,5-difluoro or 3-nitro-5-chloro analogs.
  • Vary the butyl linker length (C3–C6) to assess steric effects .

Q. What analytical techniques resolve polymorphism issues affecting bioavailability?

  • Techniques :

  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (endothermic peaks).
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SHELXL-refined structures.
    • Mitigation : Recrystallize from ethanol/water mixtures under controlled cooling rates to isolate the most thermodynamically stable form .

Q. How can solubility limitations in aqueous buffers be addressed without derivatization?

  • Strategies :

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance apparent solubility.
  • Nanonization : Prepare nanoparticles (100–200 nm) via antisolvent precipitation with HPMC as a stabilizer.
  • pH Adjustment : Test solubility in citrate buffer (pH 4.0) if the compound exhibits weak base characteristics .

Q. What methods identify synergistic interactions with existing therapeutic agents?

  • Combinatorial Screening :

  • Use a checkerboard assay to calculate fractional inhibitory concentration indices (FICI) with antibiotics or chemotherapeutics.
  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify pathway crosstalk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.